molecular formula C9H9FO3 B2962276 5-Fluoro-4-methoxy-2-methylbenzoic acid CAS No. 1427448-75-6

5-Fluoro-4-methoxy-2-methylbenzoic acid

Cat. No.: B2962276
CAS No.: 1427448-75-6
M. Wt: 184.166
InChI Key: OCVUZWUJXGYXIE-UHFFFAOYSA-N
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Description

Overview of Fluorinated Aromatic Carboxylic Acids in Contemporary Organic Chemistry

Fluorinated aromatic carboxylic acids represent a cornerstone in modern organic and medicinal chemistry. The introduction of fluorine into an aromatic ring can profoundly alter the physicochemical properties of a molecule. tandfonline.com Fluorine's high electronegativity and relatively small size allow it to serve as a bioisostere for a hydrogen atom, yet it can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. tandfonline.comnih.gov

The strategic incorporation of fluorine can block metabolic pathways, thereby increasing the half-life of a drug candidate. nih.gov Furthermore, the carbon-fluorine bond is stronger than a carbon-hydrogen bond, which enhances the thermal and chemical stability of the compound. nih.gov In the context of drug design, fluorinated aromatic carboxylic acids are valued as intermediates and building blocks for synthesizing more complex and potent therapeutic agents. researchgate.net Their unique electronic properties also make them valuable in the development of functional materials and agrochemicals. bldpharm.com

Significance of Methyl and Methoxy (B1213986) Substituents in Benzoic Acid Derivatives

The presence of methyl and methoxy groups on a benzoic acid ring introduces specific electronic and steric effects that modulate the molecule's reactivity and properties. The methyl group is generally considered to be weakly electron-donating through an inductive effect (+I). quora.com This can influence the acidity of the carboxylic acid group. quora.com Sterically, the methyl group can affect the conformation of the molecule and its ability to interact with other molecules or biological receptors.

Academic Rationale for Comprehensive Investigation of 5-Fluoro-4-methoxy-2-methylbenzoic Acid

While specific research dedicated to this compound is limited, a clear academic rationale for its investigation can be constructed based on the known effects of its substituents and the broader goals of chemical synthesis and drug discovery. The unique substitution pattern of this molecule—a fluorine atom, a methoxy group, and a methyl group on a benzoic acid core—presents a compelling case for its study as a novel building block.

The combination of these three different substituents offers a fine-tuning of the molecule's electronic and steric properties. The fluorine atom can enhance metabolic stability and binding interactions, the methoxy group can modulate electronic density and provide a site for further functionalization, and the methyl group can introduce steric bulk and influence conformational preferences.

A comprehensive investigation of this compound would likely focus on several key areas:

Novel Synthesis and Reactivity: Developing efficient synthetic routes to this polysubstituted aromatic compound and exploring its reactivity in various chemical transformations would be of fundamental interest to synthetic organic chemists.

Medicinal Chemistry Applications: Given the prevalence of fluorinated and methoxy-substituted benzoic acids in pharmaceuticals, this compound could serve as a valuable scaffold or intermediate for the synthesis of new drug candidates. Its unique combination of functional groups could lead to novel biological activities.

Materials Science: The tailored electronic properties imparted by the substituents could make this molecule or its derivatives interesting candidates for the development of new organic materials with specific optical or electronic properties.

In essence, the academic rationale for investigating this compound lies in its potential to be a versatile building block with a unique combination of properties that could be exploited in a variety of scientific disciplines. Its study would contribute to the fundamental understanding of structure-property relationships in polysubstituted aromatic systems and could pave the way for the development of new and useful molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-4-methoxy-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-5-3-8(13-2)7(10)4-6(5)9(11)12/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVUZWUJXGYXIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Fluoro 4 Methoxy 2 Methylbenzoic Acid

Retrosynthetic Strategies and Precursor Identification

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. For 5-fluoro-4-methoxy-2-methylbenzoic acid, several logical disconnections can be proposed, each suggesting a different synthetic approach.

One primary strategy involves disconnecting the carboxyl group. This can be achieved through two main functional group interconversion (FGI) pathways:

Carboxylation of an organometallic reagent : This approach disconnects the C-COOH bond, leading back to an aryl halide (e.g., a bromo- or iodo-substituted benzene (B151609) derivative) and a carbon dioxide source. The precursor, 1-bromo-5-fluoro-4-methoxy-2-methylbenzene, would be converted into a Grignard or organolithium reagent, which then reacts with CO2 to form the target carboxylic acid.

Oxidation of a methyl group : This FGI pathway identifies 2,5-difluoro-4-methoxytoluene as a potential precursor. The synthesis would involve installing the necessary substituents on a toluene (B28343) backbone, followed by the selective oxidation of one of the methyl groups to a carboxylic acid. imperial.ac.ukyoutube.com

Another major retrosynthetic approach focuses on the introduction of the fluorine and methoxy (B1213986) substituents onto a pre-existing benzoic acid or toluene framework. This strategy relies heavily on the principles of electrophilic and nucleophilic aromatic substitution, where the directing effects of the substituents are paramount. A plausible precursor for such a route could be 4-methoxy-2-methylbenzoic acid, which would then require a regioselective fluorination step.

Retrosynthetic StrategyKey Disconnection / FGIIdentified Precursor(s)
Organometallic CarboxylationC-COOH Bond1-Bromo-5-fluoro-4-methoxy-2-methylbenzene
Benzylic OxidationC-COOH from C-CH34-Fluoro-5-methoxy-1,3-dimethylbenzene
Aromatic SubstitutionC-F or C-OCH3 Bond4-Methoxy-2-methylbenzoic acid or a related nitrobenzene (B124822) derivative

Electrophilic Aromatic Substitution Approaches to Substituted Benzoic Acids

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. youtube.com The success of an EAS-based synthesis for this compound hinges on the careful sequencing of substituent installation to achieve the desired 1,2,4,5-substitution pattern. The directing effects of the substituents (methyl and methoxy are activating, ortho-, para-directing; fluoro is deactivating, ortho-, para-directing; carboxyl is deactivating, meta-directing) are critical considerations. youtube.comreddit.com

Friedel-Crafts Acylation Pathways for Functionalized Aromatic Rings

The Friedel-Crafts acylation is a reliable method for introducing an acyl group (R-C=O) onto an activated aromatic ring, which can subsequently be converted to other functionalities. wisc.edutamu.edu A plausible route could start with a precursor like 2-fluoro-4-methoxytoluene.

A Friedel-Crafts acylation on this precursor, using an acyl halide (e.g., acetyl chloride) and a Lewis acid catalyst (e.g., AlCl3), would introduce an acetyl group. youtube.com Given the directing effects of the existing substituents, the acylation would likely occur at the position ortho to the methoxy group and para to the methyl group. The resulting ketone can then be oxidized to the desired carboxylic acid using a haloform reaction or other strong oxidizing agents. One challenge with Friedel-Crafts reactions on highly activated rings like methoxy-substituted compounds is the potential for side reactions, such as demethylation of the methoxy group by the Lewis acid catalyst. stackexchange.com Milder catalysts may be required to avoid this issue. stackexchange.com

A patented synthesis for the related 4-fluoro-2-methylbenzoic acid utilizes a Friedel-Crafts acylation of m-fluorotoluene with trichloroacetyl chloride, followed by hydrolysis of the trichloromethyl ketone to the carboxylic acid. google.com This highlights the utility of the haloform-type reaction sequence in synthesizing benzoic acids.

Regioselective Halogenation and Methylation Techniques

Achieving the correct regiochemistry through direct halogenation and methylation requires a strategic approach. Direct fluorination of aromatic rings is often aggressive and non-selective. Therefore, the fluorine atom is typically introduced via other methods, such as nucleophilic substitution or from a fluorine-containing starting material.

Regioselective halogenation, for instance, can be achieved using N-halosuccinimides (NCS, NBS, NIS) often in specialized solvents like fluorinated alcohols or with catalytic control. nih.govacs.org For example, starting with 4-methoxy-2-methylbenzoic acid, a direct halogenation step would be needed. The methoxy and methyl groups would direct an incoming electrophile (e.g., 'Br+' from Br2/FeBr3) to positions ortho and para to themselves. However, achieving selective fluorination at the desired C5 position via an electrophilic pathway on this substrate would be challenging due to competing positions and the deactivating nature of the carboxylic acid.

Late-stage methylation of benzoic acids can be accomplished using iridium-catalyzed C-H activation, offering regioselectivity that is often complementary to classical EAS methods. nih.gov

Nucleophilic Aromatic Substitution Routes for Fluorinated and Methoxylated Systems

Nucleophilic Aromatic Substitution (SNAr) provides a powerful alternative for introducing fluorine or methoxy groups, particularly on electron-deficient rings. masterorganicchemistry.com The reaction is facilitated by the presence of strong electron-withdrawing groups (such as a nitro or carboxyl group) positioned ortho or para to a suitable leaving group (like a halogen). masterorganicchemistry.comacgpubs.org

A viable SNAr strategy for this compound could begin with a precursor such as 4,5-dinitro-2-methylbenzoic acid or 5-chloro-4-nitro-2-methylbenzoic acid. In this scenario, one of the nitro groups (or the chloro group) acts as the leaving group.

Introduction of the Methoxy Group : The precursor could be reacted with sodium methoxide (B1231860), where the methoxide ion displaces a nitro or chloro group at the C4 position. The reaction is activated by the remaining nitro group and the carboxyl group.

Introduction of the Fluoro Group : The subsequent nitro-intermediate can then undergo a second SNAr reaction. The displacement of a nitro group with fluoride (B91410) (using a fluoride salt like KF or CsF) is a known transformation, often referred to as the Halex reaction. nih.gov The reactivity of leaving groups in SNAr often follows the order F > Cl > Br > I, which is opposite to SN2 reactions. masterorganicchemistry.com

This step-wise substitution allows for controlled, regioselective introduction of the methoxy and fluoro substituents, leveraging the activating effect of the nitro and carboxyl groups.

Example Conditions for Nucleophilic Aromatic Substitution
StepPrecursor ExampleNucleophileTypical ConditionsLeaving Group
Methoxylation5-Chloro-4-nitro-2-methylbenzoic acidSodium Methoxide (NaOMe)Methanol (B129727) (MeOH) or DMSO, heat-Cl
Fluorination4-Methoxy-5-nitro-2-methylbenzoic acidPotassium Fluoride (KF)Aprotic polar solvent (e.g., DMSO, DMF), high temperature-NO2

Functional Group Interconversion Strategies on Benzoic Acid Backbones

Functional Group Interconversion (FGI) is a key tactic in synthesis where one functional group is transformed into another without altering the carbon skeleton. youtube.comsolubilityofthings.com Several FGI strategies are relevant for the synthesis of the target molecule.

Oxidation of a Benzylic Methyl Group : A powerful FGI is the oxidation of a methyl group attached to an aromatic ring to a carboxylic acid. imperial.ac.uk Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid can achieve this transformation. imperial.ac.ukyoutube.com A synthesis could start with a precursor like 1-fluoro-2-methoxy-4,6-dimethylbenzene. Selective oxidation of the methyl group at the C1 position would be challenging, but if a suitable precursor like 4-fluoro-5-methoxy-1,3-dimethylbenzene were available, its oxidation would yield the desired product.

Hydrolysis of a Nitrile : The carboxylic acid group can be formed by the hydrolysis of a nitrile (cyanide) group. The nitrile can be installed on the aromatic ring via a Sandmeyer reaction on a corresponding aniline (B41778) precursor (e.g., 5-fluoro-4-methoxy-2-methylaniline) or through nucleophilic substitution of an aryl halide with a cyanide salt.

Carboxylation via Organometallics : As mentioned in the retrosynthesis, an aryl halide can be converted into an organometallic species (Grignard or organolithium reagent), which is then quenched with solid carbon dioxide (dry ice) followed by acidic workup to yield the carboxylic acid. researchgate.net This is a very common and effective method for creating benzoic acid derivatives.

Catalytic Synthesis Approaches for Aromatic Carboxylic Acids

Modern catalytic methods offer efficient and often milder alternatives for synthesizing aromatic carboxylic acids. These reactions typically involve transition metal catalysts, most commonly palladium, nickel, or copper. nih.gov

One of the most prominent methods is the catalytic carboxylation of aryl halides . nih.gov This approach involves the reaction of an aryl halide (e.g., 1-bromo-5-fluoro-4-methoxy-2-methylbenzene) with carbon monoxide (CO) or carbon dioxide (CO2) in the presence of a catalyst. acs.org

Palladium-catalyzed carbonylation : These reactions often use CO gas as the C1 source, along with a base and a suitable palladium catalyst and ligand system. They are widely used in both academic and industrial settings. acs.org

Nickel-catalyzed carboxylation : Nickel catalysts have emerged as a cost-effective alternative to palladium for the carboxylation of aryl chlorides and other halides with CO2, often using a stoichiometric metallic reductant. nih.gov

Photoredox Catalysis : Recent advancements have enabled the visible-light-driven carboxylation of aryl halides with CO2. researchgate.netresearchgate.net These methods combine a photoredox catalyst with a transition metal catalyst (like palladium) to perform the reaction under mild conditions, avoiding the need for harsh reagents or high pressures of CO gas. researchgate.net

These catalytic methods are advantageous due to their high functional group tolerance, allowing them to be applied later in a synthetic sequence on more complex molecules.

Optimization of Reaction Conditions for Yield and Selectivity

Detailed research on the optimization of synthetic routes for this compound is currently unavailable. An authoritative discussion on this topic would require experimental data from studies investigating the impact of various reaction parameters. Typically, such an analysis would involve:

Systematic Evaluation of Catalysts: Investigating different catalysts to determine their effect on reaction rate and selectivity towards the desired product over potential byproducts.

Solvent Screening: Testing a range of solvents to identify the optimal medium that maximizes solubility of reactants and intermediates while favoring the desired reaction pathway.

Temperature and Pressure Adjustments: A study of how varying temperature and pressure influences the reaction kinetics and equilibrium, aiming to find a balance that maximizes yield without promoting decomposition or side reactions.

Reagent Stoichiometry: Precise control and optimization of the molar ratios of starting materials to ensure complete conversion and minimize waste.

Purification and Isolation Techniques for Isomeric Mixtures

The synthesis of substituted aromatic compounds like this compound can often result in the formation of various structural isomers (e.g., 4-Fluoro-5-methoxy-2-methylbenzoic acid). The separation of these closely related compounds is critical for obtaining a pure product. However, specific protocols for the purification and isolation of isomeric mixtures of this compound have not been detailed in the available literature.

A comprehensive examination of this topic would rely on research that compares various purification methods, such as:

Recrystallization: This technique would involve testing different solvent systems to find one in which the target isomer has significantly different solubility from its impurities, allowing for its selective crystallization. Data on solvent choice, temperature profiles, and resulting purity would be essential.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating isomers. nih.gov A detailed report would include information on the type of stationary phase (e.g., normal-phase, reverse-phase), the composition of the mobile phase, flow rates, and detection methods that achieve baseline separation of the isomers. nih.govresearchgate.net Ion-exchange chromatography is another potential method for separating acidic compounds like benzoic acid derivatives. nih.gov

Fractional Distillation or Sublimation: For isomers with different boiling or sublimation points, these techniques could be applicable, but specific data under various pressure conditions would be required.

In the absence of specific experimental data for this compound, creating an interactive data table and providing detailed findings on its purification from isomeric mixtures is not feasible. General principles of separating fluorobenzoic acids exist, but applying them directly to this specific compound without experimental validation would be speculative. nih.govnih.gov

Chemical Reactivity and Derivatization Pathways of 5 Fluoro 4 Methoxy 2 Methylbenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that serves as a precursor for a variety of derivatives through several key reactions.

Esterification and Formation of Ester Derivatives

Carboxylic acids readily undergo esterification when reacted with alcohols in the presence of an acid catalyst. This reversible reaction, known as Fischer esterification, is a standard method for converting benzoic acids into their corresponding esters. For 5-Fluoro-4-methoxy-2-methylbenzoic acid, reaction with a simple alcohol like methanol (B129727) or ethanol (B145695) under acidic conditions would be expected to yield the methyl or ethyl ester, respectively. The process involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the alcohol.

While specific data for this compound is not available, the general procedure for the synthesis of a similar compound, methyl 4-fluoro-3-methoxybenzoate, involves dissolving the parent acid in methanol, followed by the addition of a catalyst. chemicalbook.com Hydrolysis of the resulting ester back to the carboxylic acid can be achieved under either acidic or basic conditions. smolecule.com

Amidation and Synthesis of Amide Derivatives

The synthesis of amides from this compound can be accomplished by reacting it with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, as the direct reaction with an amine is generally slow. A common strategy involves first converting the carboxylic acid into a more reactive intermediate, such as an acid chloride. google.com For instance, the related compound 5-fluoro-2-methoxy-benzoyl chloride has been combined with 4-(aminomethyl)benzoic acid to form an amide linkage. google.com

Alternatively, various coupling agents can be employed to facilitate amide bond formation directly from the carboxylic acid and amine, bypassing the need to isolate the acid chloride. These reagents activate the carboxyl group, making it susceptible to nucleophilic attack by the amine. This methodology is widely used in the synthesis of complex molecules, including pharmaceuticals. nih.gov

Reduction Reactions of the Carboxyl Group

The carboxyl group of benzoic acids can be reduced to a primary alcohol. This transformation requires the use of strong reducing agents, as the carboxyl group is relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, effectively converting the carboxylic acid to the corresponding benzyl (B1604629) alcohol, (5-fluoro-4-methoxy-2-methyl)methanol. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not reactive enough to reduce carboxylic acids. ncert.nic.in

Decarboxylation Mechanisms and Products

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction that aromatic carboxylic acids can undergo, though often under harsh conditions. nih.gov The thermal stability of the C-C bond between the aromatic ring and the carboxyl group means that high temperatures are typically required. nih.gov The presence of certain substituents, particularly at the ortho position, can influence the rate of decarboxylation. researchgate.net

Modern methods have been developed to facilitate this transformation under milder conditions, often employing transition-metal catalysts. nih.gov For example, copper and silver-based catalysts have been shown to promote the decarboxylation of various benzoic acid derivatives. nih.govnih.gov The reaction can proceed through different mechanisms, including radical pathways. nih.gov The product of the decarboxylation of this compound would be 4-fluoro-5-methoxy-1-methylbenzene (or 5-fluoro-4-methylanisole).

Formation of Acid Halides and Anhydrides as Reactive Intermediates

Acid halides and anhydrides are highly reactive derivatives of carboxylic acids that serve as important intermediates in organic synthesis. The most common acid halides are acid chlorides, which can be readily prepared from the corresponding carboxylic acid by treatment with a chlorinating agent. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are frequently used for this purpose. For example, 5-fluoro-2-methoxy-benzoic acid can be converted to 5-fluoro-2-methoxy-benzoyl chloride. google.com These intermediates are significantly more electrophilic than the parent carboxylic acid and react readily with a wide range of nucleophiles to form esters, amides, and other acyl derivatives. stackexchange.comacs.org

Reactivity of the Aromatic Ring System

The aromatic ring of this compound is polysubstituted, and the reactivity and regioselectivity of electrophilic aromatic substitution (EAS) are governed by the combined electronic effects of the four substituents. msu.edu The available positions for substitution are C-3 and C-6.

The directing effects of the substituents are as follows:

-COOH (at C-1): A deactivating group and a meta-director.

-CH₃ (at C-2): An activating group and an ortho, para-director. msu.edu

-OCH₃ (at C-4): A strongly activating group and an ortho, para-director. msu.edu

-F (at C-5): A deactivating group (by induction) but an ortho, para-director (by resonance). msu.edu

When considering the two potential sites for substitution:

Position C-3: This site is ortho to the activating methyl group but meta to the strongly activating methoxy (B1213986) group.

Position C-6: This site is para to the strongly activating methoxy group and ortho to the activating methyl group. Although it is also ortho to the deactivating fluoro and carboxyl groups, the directing influence of the powerful methoxy group is expected to dominate.

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution

Substituent Position Activating/Deactivating Directing Effect
-COOH C-1 Deactivating meta
-CH₃ C-2 Activating ortho, para
-OCH₃ C-4 Strongly Activating ortho, para
-F C-5 Deactivating ortho, para

Electrophilic Aromatic Substitution Reactions on the Fluorinated Methoxy-Methylbenzene Core

Electrophilic aromatic substitution (EAS) introduces new substituents onto the benzene (B151609) ring. The regiochemical outcome of such reactions on this compound is dictated by the directing effects of the existing groups. pressbooks.pubmasterorganicchemistry.com

Directing Effects of Substituents :

-OCH₃ (Methoxy) : A strongly activating group that directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density to the ring through resonance. libretexts.orgyoutube.com

-CH₃ (Methyl) : A weakly activating group that also directs ortho and para. youtube.com

-F (Fluoro) : A deactivating group due to its strong inductive electron withdrawal, yet it directs ortho and para because of electron donation through resonance. pressbooks.pub

-COOH (Carboxylic Acid) : A deactivating group that directs incoming electrophiles to the meta position. libretexts.org

In the case of this compound, the positions on the aromatic ring are C3 and C6. The powerful ortho, para-directing influence of the methoxy group at C4, reinforced by the methyl group at C2, strongly activates the C3 and C5 positions. However, the C5 position is already substituted with fluorine. Therefore, the primary site for electrophilic attack is the C3 position, which is ortho to both the methoxy and methyl groups. The carboxylic acid's meta-directing effect also points to the C3 and C5 positions, aligning with the activating groups. Consequently, reactions such as nitration, halogenation, and sulfonation are expected to proceed with high regioselectivity at the C3 position.

Nucleophilic Aromatic Substitution Modulations at Fluorine-Bearing Positions

The fluorine atom at the C5 position can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the aromatic ring is sufficiently activated by electron-withdrawing groups. smolecule.com In this molecule, the carboxylic acid group serves as an activating group, enhancing the ring's susceptibility to nucleophilic attack. smolecule.com

C-H Functionalization and Annulation Reactions

Modern synthetic methods allow for the direct functionalization of C-H bonds, offering an efficient way to build molecular complexity. The carboxylic acid group in this compound can act as a directing group for ortho C-H activation. Transition metal catalysts, particularly those based on rhodium(III) and iridium, are effective for this purpose. nih.govresearchgate.netnih.gov

For instance, rhodium(III)-catalyzed reactions can facilitate the annulation of benzoic acids with alkynes or α,β-unsaturated ketones. nih.govnih.gov This process involves the catalyst coordinating to the carboxylate, directing the activation of the C-H bond at the C3 position (ortho to the carboxyl group after considering the methyl group at C2). This is followed by insertion of the coupling partner (e.g., an alkyne) and subsequent cyclization to form polycyclic structures like isocoumarins or indanones. researchgate.netacs.org Bimetallic systems, such as Ir/Cu catalysts, have also been employed for oxidative C-H/O-H annulation of benzoic acids with saturated ketones to produce phthalide (B148349) derivatives.

Transformations of the Methoxy and Methyl Substituents

The methoxy group is a versatile handle for further modification. It can be cleaved to reveal a hydroxyl group (demethylation), which can then be used for subsequent O-alkylation or other functionalizations. Boron tribromide (BBr₃) is a classic and highly effective reagent for the demethylation of aryl methyl ethers. nih.govresearchgate.netcommonorganicchemistry.com The reaction proceeds via the formation of a Lewis acid-base adduct between the methoxy oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group. nih.govcore.ac.uk

The resulting phenol (B47542) can then be subjected to O-alkylation under basic conditions (e.g., using an alkyl halide and a base like K₂CO₃) to introduce a variety of alkoxy groups, thereby modulating the compound's properties.

The benzylic methyl group at the C2 position is susceptible to both oxidation and halogenation.

Oxidation : Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the methyl group to a carboxylic acid, yielding a phthalic acid derivative. khanacademy.orgchemspider.comyoutube.com This transformation is robust and often proceeds in high yield. organic-chemistry.org

Halogenation : Under free-radical conditions, such as exposure to N-bromosuccinimide (NBS) or chlorine gas with UV light, the methyl group can undergo halogenation. wikipedia.orgyoutube.com This reaction proceeds via a radical chain mechanism to replace one or more of the methyl hydrogens with a halogen atom, forming a benzylic halide. savemyexams.comevergreensinochem.com These benzylic halides are valuable synthetic intermediates, readily participating in nucleophilic substitution and elimination reactions.

Transition Metal-Catalyzed Coupling Reactions for Further Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. While aryl fluorides are generally less reactive than other aryl halides in traditional palladium-catalyzed couplings like the Suzuki-Miyaura reaction, specialized conditions and catalysts, particularly those using nickel, have been developed to activate C-F bonds. organic-chemistry.orgrsc.orgnih.govresearchgate.net

Nickel-catalyzed cross-coupling reactions can effectively pair aryl fluorides with organozinc reagents (Negishi coupling) or Grignard reagents (Kumada coupling). organic-chemistry.orgrsc.orgnih.gov These methods tolerate a wide range of functional groups. organic-chemistry.org Alternatively, the aromatic ring could first be halogenated at the C3 position via electrophilic substitution to install a more reactive bromine or iodine atom, which could then readily participate in a broader range of palladium-catalyzed reactions, including Suzuki, Heck, and Sonogashira couplings. organic-chemistry.orgacs.org The Suzuki-Miyaura coupling, in particular, is widely used for the formation of biaryl structures by reacting an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.govclaremont.edu

Interactive Data Tables

Table 1: Potential Reactivity at Different Positions of this compound

Position/Group Type of Reaction Potential Reagents/Conditions Expected Product Type
Carboxyl Group Esterification Alcohol, Acid Catalyst Ester
Carboxyl Group Amide Formation Amine, Coupling Agent Amide
C3-Position Electrophilic Substitution HNO₃/H₂SO₄ 3-Nitro derivative
C3-Position C-H Activation/Annulation Alkyne, [Cp*RhCl₂]₂ Isocoumarin derivative
C5-Position (Fluorine) Nucleophilic Substitution Strong Nucleophile (e.g., RO⁻) 5-Alkoxy derivative
Methoxy Group Demethylation BBr₃ 4-Hydroxy derivative
Methyl Group Oxidation KMnO₄ Dicarboxylic acid
Methyl Group Radical Halogenation NBS, Light 2-(Bromomethyl) derivative

Table 2: Summary of Compound Names

Compound Name
This compound
Boron tribromide
N-bromosuccinimide

Computational and Theoretical Investigations of 5 Fluoro 4 Methoxy 2 Methylbenzoic Acid

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the three-dimensional structure and conformational preferences of molecules. For 5-Fluoro-4-methoxy-2-methylbenzoic acid, these calculations provide a detailed picture of its geometry and the spatial arrangement of its functional groups.

The geometry of this compound is optimized to find the most stable arrangement of its atoms, corresponding to the minimum energy on the potential energy surface. This process involves calculating the forces on each atom and adjusting their positions until these forces are negligible.

Conformational analysis of this molecule primarily considers the orientation of the carboxylic acid group (-COOH) and the methoxy (B1213986) group (-OCH₃) relative to the benzene (B151609) ring. The rotation around the C-C bond connecting the carboxylic group to the ring and the C-O bond of the methoxy group gives rise to different conformers. For substituted benzoic acids, the carboxylic group can exist in a cis or trans configuration with respect to the ortho substituent (in this case, the methyl group). The cis conformer, where the hydroxyl proton of the carboxylic acid is oriented away from the ortho substituent, is often found to be more stable due to reduced steric hindrance. nih.gov

The presence of an intramolecular hydrogen bond between the hydroxyl group of the carboxylic acid and the oxygen of the methoxy group, or between the carboxylic acid's carbonyl oxygen and a hydrogen atom of the ortho-methyl group, can also influence conformational stability. Theoretical calculations can predict the relative energies of these conformers, identifying the most likely structures to be observed.

Table 1: Illustrative Relative Energies of Possible Conformers of this compound (Note: This data is illustrative and based on typical energy differences for substituted benzoic acids. Specific computational data for this compound was not available in the searched literature.)

ConformerOrientation of -COOHOrientation of -OCH₃Relative Energy (kcal/mol)
1 cis (planar)planar0.00
2 trans (planar)planar1.5 - 3.0
3 cis (non-planar)non-planar> 3.0
4 trans (non-planar)non-planar> 4.0

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map is generated by calculating the electrostatic potential at the surface of the molecule.

For this compound, the MEP surface would show regions of negative potential (typically colored in shades of red and yellow) and positive potential (colored in shades of blue). The negative regions, indicating electron-rich areas, are expected to be localized around the oxygen atoms of the carboxylic and methoxy groups, as well as the fluorine atom, making these sites susceptible to electrophilic attack. The most negative potential is generally associated with the carbonyl oxygen of the carboxylic acid. The positive regions, representing electron-deficient areas, would be found around the hydrogen atoms, particularly the acidic proton of the carboxylic acid group, making it the primary site for nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. libretexts.orgwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. actascientific.com

In this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atoms of the methoxy and carboxylic acid groups, reflecting the electron-donating nature of these substituents. The LUMO is likely to be distributed over the carboxylic acid group and the aromatic ring, particularly on the carbon atoms, indicating these as the sites for electron acceptance. The HOMO-LUMO energy gap can be calculated using quantum chemical methods, providing a quantitative measure of the molecule's reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Note: This data is illustrative and based on typical values for similar aromatic compounds. Specific computational data for this compound was not available in the searched literature.)

ParameterEnergy (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-1.0 to -2.0
HOMO-LUMO Gap4.5 to 6.5

Thermochemical Properties and Stability Analysis

Computational methods can also be employed to estimate the thermochemical properties of molecules, such as their enthalpies of formation and reaction. This information is vital for understanding the molecule's stability and the energetics of its chemical transformations.

The standard enthalpy of formation (ΔHf°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. Quantum chemical methods can calculate the total electronic energy of a molecule, which can then be used in conjunction with experimental data for atomic enthalpies of formation to estimate the compound's ΔHf°.

Similarly, the enthalpy of reaction (ΔHrxn) for a chemical process involving this compound can be calculated by taking the difference between the sum of the enthalpies of formation of the products and the reactants. These computational predictions are valuable for assessing the feasibility and thermodynamics of potential reactions.

The presence of fluorine and methoxy substituents significantly influences the energetic properties and stability of the benzoic acid scaffold.

The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. libretexts.org This effect stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the benzoic acid. libretexts.org However, fluorine also has a +M (mesomeric) or +R (resonance) effect due to its lone pairs of electrons, which can donate electron density to the aromatic ring. quora.com In the case of a para-fluoro substituent, the +M effect can slightly counteract the -I effect. quora.com

The methoxy group (-OCH₃) is generally considered an electron-donating group. It exerts a weak electron-withdrawing inductive effect (-I) but a strong electron-donating resonance effect (+M) due to the lone pairs on the oxygen atom. libretexts.org This +M effect increases the electron density on the aromatic ring, which can destabilize the carboxylate anion and thus decrease the acidity of the benzoic acid compared to unsubstituted benzoic acid. libretexts.org

Simulations of Spectroscopic Properties

Computational spectroscopy is a powerful method for predicting and interpreting the spectral features of molecules. By simulating spectra, researchers can assign experimental peaks to specific molecular motions or electronic transitions, providing a deeper understanding of the molecule's structure and bonding.

Density Functional Theory (DFT) is a common method used to predict the vibrational spectra (Infrared and Raman) of organic molecules. Calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), can determine the harmonic vibrational frequencies corresponding to the normal modes of vibration.

For this compound, such a study would involve:

Geometry Optimization: Finding the lowest energy conformation of the molecule.

Frequency Calculation: Computing the vibrational frequencies and their corresponding IR intensities and Raman activities.

Spectral Analysis: Assigning calculated frequencies to specific bond stretches, bends, and torsions within the molecule (e.g., C=O stretch of the carboxylic acid, C-F stretch, O-CH₃ group vibrations, and aromatic ring modes).

A hypothetical data table of predicted vibrational frequencies would be generated from these calculations, allowing for direct comparison with experimental data, should it become available.

Table 1: Hypothetical Example of Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Description
ν(O-H) ~3500 Carboxylic acid O-H stretch
ν(C=O) ~1750 Carboxylic acid C=O stretch
ν(C=C) ~1600 Aromatic ring C=C stretch
ν(C-F) ~1250 C-F stretch

Note: This table is illustrative and not based on actual published computational results for the target molecule.

The Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT, is the standard for predicting NMR chemical shifts (¹H and ¹³C). These calculations are highly sensitive to the molecular geometry and electronic environment of each nucleus. A computational study would predict the chemical shifts for all hydrogen and carbon atoms in this compound. These theoretical values are invaluable for assigning complex experimental NMR spectra and confirming molecular structures.

Solvent Effects on Molecular Structure and Reactivity

The properties and reactivity of a molecule can be significantly altered by its solvent environment. Computational models can simulate these effects. The Polarizable Continuum Model (PCM) is a widely used approach where the solvent is treated as a continuous medium with a specific dielectric constant. By performing geometry optimizations and frequency calculations within a solvent model (e.g., water, DMSO, chloroform), researchers could predict how the structure, stability, and spectroscopic properties of this compound change in different chemical environments. This is crucial for understanding its behavior in solution, where most chemical reactions occur.

Elucidation of Reaction Mechanisms and Transition States

Theoretical chemistry is uniquely capable of mapping out entire reaction pathways, including the identification of high-energy, transient structures known as transition states. For reactions involving this compound, such as esterification or electrophilic aromatic substitution, computational methods could be used to:

Identify the structures of reactants, intermediates, transition states, and products.

Calculate the activation energies associated with each step of the reaction.

This information provides a molecular-level understanding of how the reaction proceeds, which is fundamental for optimizing reaction conditions and designing new synthetic routes.

Applications of 5 Fluoro 4 Methoxy 2 Methylbenzoic Acid As a Chemical Intermediate in Advanced Synthesis

Role in Pharmaceutical Development and Active Pharmaceutical Ingredient (API) Synthesis

In the realm of pharmaceutical chemistry, 5-Fluoro-4-methoxy-2-methylbenzoic acid is utilized as a key intermediate in the synthesis of potential therapeutic agents. Its structural framework is particularly suited for the construction of novel drug candidates designed to interact with specific biological targets.

Precursor in the Construction of Novel Drug Scaffolds

The compound is instrumental in the creation of complex molecular architectures for new drug entities. A notable application is its use as a precursor in the synthesis of spirocyclohexane derivatives. google.com These resulting complex molecules are designed to act as potent and selective inhibitors of Myeloid Cell Leukemia 1 (Mcl-1), a protein belonging to the Bcl-2 family that plays a crucial role in the regulation of apoptosis (programmed cell death). google.com

Intermediate for Specific Inhibitor Classes (e.g., HIV-1 integrase inhibitors via derivatization)

While direct evidence of its use in synthesizing HIV-1 integrase inhibitors is not extensively documented in publicly available literature, the broader class of fluorinated and methoxylated benzoic acid derivatives are known to be important intermediates for such therapeutic agents. The specific substitution pattern of this compound makes it a candidate for the derivatization processes necessary to create compounds that can effectively inhibit viral enzymes like HIV-1 integrase.

Development of Biologically Active Compounds for Therapeutic Research

The primary documented role of this compound in therapeutic research is in the development of anti-cancer agents. Its incorporation into spirocyclohexane derivatives is aimed at creating selective Mcl-1 inhibitors. google.com The Mcl-1 protein is an attractive target in oncology because its overexpression is a common mechanism by which cancer cells evade apoptosis, leading to tumor survival and resistance to therapy. google.com By serving as a foundational element in the synthesis of molecules that can inhibit Mcl-1, this compound contributes to the development of potential new treatments for various cancers. google.com

The table below summarizes the key details of a patent application that highlights the use of this compound in pharmaceutical research.

Patent Application Compound Class Therapeutic Target Potential Indication
US20240150293A1Spirocyclohexane derivativesMcl-1 (Myeloid Cell Leukemia 1)Cancer

Utilization in Agrochemical Research and Development

Building Block for Herbicides and Pesticides

Fluorinated aromatic compounds are a well-established class of intermediates in the synthesis of herbicides and pesticides. The presence of a fluorine atom can significantly enhance the biological activity and metabolic stability of the final agrochemical product. While direct examples for this compound are not specified, its chemical motifs are consistent with those used in the construction of active ingredients for crop protection.

Contribution to Bioactive Agrochemical Structures with Enhanced Efficacy

The incorporation of fluorine and other functional groups, such as the methoxy (B1213986) and methyl groups present in this compound, can lead to agrochemical structures with improved efficacy. These modifications can influence factors such as the compound's uptake by the target pest or weed, its transport within the organism, and its interaction with the biological target site, potentially leading to more effective and selective crop protection agents.

Contribution to Advanced Materials Science and Engineering

The strategic placement of fluoro, methoxy, and methyl substituents on the benzoic acid ring suggests that this compound can be a valuable precursor in the field of materials science. While specific research on this particular compound is emerging, the applications of structurally similar aromatic carboxylic acids provide insights into its potential contributions.

Aromatic carboxylic acids are fundamental components in the synthesis of a wide array of specialty polymers and resins. Analogous compounds, such as 5-fluoro-2-methylbenzoic acid, are utilized in the production of polymers with enhanced properties. chemimpex.com The incorporation of fluorinated monomers like this compound into polymer chains can impart desirable characteristics such as increased thermal stability, chemical resistance, and specific optical or electrical properties.

The presence of the fluorine atom is particularly significant as it can enhance the polymer's durability and resistance to harsh environments. The methoxy and methyl groups can influence the polymer's solubility, processability, and final morphology. These features make it a candidate for the development of high-performance materials used in demanding applications.

Table 1: Potential contributions of functional groups in this compound to polymer properties.

Functional GroupPotential Contribution to Polymer Properties
FluorineEnhanced thermal stability, chemical resistance, hydrophobicity
Methoxy GroupImproved solubility, potential for hydrogen bonding
Methyl GroupIncreased steric hindrance, affecting chain packing and rigidity
Carboxylic AcidReactive site for polymerization (e.g., polyester, polyamide synthesis)

The unique substitution pattern of this compound makes it an attractive building block for the synthesis of functional materials with properties tailored for specific applications. The interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group can influence the electronic properties of materials derived from this compound.

While direct research on the use of this compound in this area is limited, related fluorinated benzoic acid derivatives are known to be precursors for molecules with interesting biological and material properties. smolecule.com For instance, the presence of fluorine can be crucial in the design of materials for electronics, optics, and other advanced technologies where precise control over electronic and physical properties is essential.

General Substrate in Complex Organic Synthesis

This compound serves as a valuable starting material for the construction of more complex molecular architectures, particularly heterocyclic compounds and other advanced intermediates. The reactivity of the carboxylic acid group, combined with the directing effects of the other substituents on the aromatic ring, allows for a range of chemical transformations.

Benzoic acid derivatives are common precursors for the synthesis of various heterocyclic systems. For example, related compounds like 5-fluoro-2-methylbenzoic acid have been shown to react with saturated ketones in the presence of a bimetallic iridium/copper catalyst to form phthalides. ossila.com Phthalides are a class of bicyclic heterocycles that are important structural motifs in natural products and have applications in the synthesis of dyes and fungicides. ossila.com

Furthermore, 5-fluoro-2-methylbenzoic acid is also utilized in the synthesis of 3-arylisoquinolinones through a lithiation reaction with benzonitrile. ossila.com The resulting isoquinolinone derivatives have shown potential as antiproliferative agents against cancer cells by inhibiting tubulin polymerization. ossila.com Given these precedents, it is plausible that this compound could be similarly employed in the synthesis of substituted phthalides and isoquinolinones, leading to novel compounds with potentially interesting biological or material properties.

Table 2: Examples of Heterocyclic Compounds Synthesized from Related Benzoic Acids.

Starting MaterialReagentsProductReference
5-Fluoro-2-methylbenzoic acidSaturated ketones, Ir/Cu catalystPhthalide (B148349) derivatives ossila.com
5-Fluoro-2-methylbenzoic acidBenzonitrile, Lithiation3-Arylisoquinolinone derivatives ossila.com

The substituents on the aromatic ring of this compound can play a crucial role in directing the stereochemical and regiochemical outcomes of various reactions. The electronic and steric effects of the fluoro, methoxy, and methyl groups can influence the approach of reagents, allowing for selective transformations at specific positions on the molecule.

While specific studies detailing the use of this compound in stereoselective and regioselective synthesis are not widely available, the principles of organic synthesis suggest its potential in this area. The presence of multiple functional groups provides handles for asymmetric transformations and for controlling the regioselectivity of reactions such as electrophilic aromatic substitution or ortho-metalation. This control is essential for the efficient synthesis of complex target molecules with well-defined three-dimensional structures, which is a critical aspect in the development of new pharmaceuticals and advanced materials.

Analytical and Characterization Methodologies for 5 Fluoro 4 Methoxy 2 Methylbenzoic Acid

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic methods are fundamental to the structural analysis of 5-Fluoro-4-methoxy-2-methylbenzoic acid, offering a comprehensive understanding of its chemical framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the molecular structure of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of protons, carbons, and fluorine atoms within the molecule.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and arrangement of hydrogen atoms. The spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the methyl group protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzoic acid core. The fluorine atom and the methoxy group, being electron-donating, and the carboxylic acid and methyl groups, with their respective electronic properties, create a unique electronic environment for each proton.

Expected ¹H NMR Data:

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic H (position 3)7.0 - 7.2Doublet (d)~9.0
Aromatic H (position 6)7.6 - 7.8Doublet (d)~3.0
Methoxy (-OCH₃)~3.9Singlet (s)N/A
Methyl (-CH₃)~2.5Singlet (s)N/A
Carboxylic Acid (-COOH)10.0 - 13.0Singlet (s, broad)N/A

Note: Predicted data based on analogous structures.

Carbon (¹³C) NMR spectroscopy provides critical information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. The presence of the electronegative fluorine and oxygen atoms significantly influences the chemical shifts of the adjacent carbon atoms.

Expected ¹³C NMR Data:

Carbon Assignment Expected Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)165 - 175
Aromatic C-F155 - 160 (d, ¹JCF ≈ 240-250 Hz)
Aromatic C-OCH₃150 - 155
Aromatic C-H110 - 135
Aromatic C-CH₃120 - 140
Aromatic C-COOH125 - 135
Methoxy (-OCH₃)55 - 65
Methyl (-CH₃)15 - 25

Note: Predicted data based on analogous structures. The signal for the carbon attached to fluorine will appear as a doublet due to carbon-fluorine coupling.

Fluorine (¹⁹F) NMR spectroscopy is a highly sensitive technique used specifically to analyze the chemical environment of the fluorine atom. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides information about the electronic environment of the fluorine atom, which is influenced by the other substituents on the aromatic ring.

Expected ¹⁹F NMR Data:

Fluorine Assignment Expected Chemical Shift (δ, ppm)
Aromatic C-F-110 to -125

Note: Predicted data based on analogous structures, referenced to CFCl₃.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure of the molecule through the analysis of its fragmentation patterns.

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is highly effective for the analysis of complex mixtures and for the confirmation of the identity of a target compound.

In the analysis of this compound, LC-MS can be used to determine its molecular weight with high accuracy. The expected molecular ion peak [M+H]⁺ or [M-H]⁻ would correspond to the compound's molecular formula, C₉H₉FO₃.

Expected LC-MS Data:

Ion Expected m/z
[M+H]⁺185.0558
[M-H]⁻183.0409

The fragmentation pattern observed in the mass spectrum can provide further structural confirmation. Common fragmentation pathways for benzoic acid derivatives include the loss of water (H₂O), carbon monoxide (CO), and the carboxylic acid group (COOH). The presence of the fluoro, methoxy, and methyl substituents will also influence the fragmentation pattern, leading to characteristic fragment ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound. Unlike standard mass spectrometry, HRMS provides the exact mass of the parent molecule and its fragments with high precision (typically to within 5 ppm), which allows for the determination of its elemental formula.

For this compound, with the chemical formula C₉H₉FO₃, HRMS can distinguish its mass from other isomers or compounds with the same nominal mass. The technique is crucial for confirming the successful synthesis of the target molecule and for identifying unknown impurities. The expected exact mass can be calculated based on the masses of the most abundant isotopes of each element. rsc.org

Table 1: HRMS Data for this compound
ParameterValue
Molecular FormulaC₉H₉FO₃
Calculated Exact Mass [M]184.05357 u
Calculated Exact Mass [M+H]⁺185.06138 u
Calculated Exact Mass [M-H]⁻183.04577 u

This table presents the calculated theoretical exact masses for the neutral molecule and its common protonated and deprotonated ions, which are typically observed in HRMS analysis.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The resulting absorption spectrum provides a unique "fingerprint" of the molecule. For this compound, IR spectroscopy can confirm the presence of the key carboxylic acid, methoxy, and fluoro functional groups. nist.govnist.gov

The analysis of the spectrum would reveal characteristic absorption bands. The carboxylic acid group is identifiable by a very broad O-H stretching band and a sharp C=O (carbonyl) stretching band. The methoxy group, methyl group, and the carbon-fluorine bond also exhibit distinct absorptions. chemicalbook.com

Table 2: Expected IR Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch2500-3300 (broad)
Carboxylic AcidC=O stretch1680-1725
Aromatic RingC=C stretch1450-1600
Methoxy/CarboxylC-O stretch1210-1320
Fluoro GroupC-F stretch1000-1400
Methyl/MethoxyC-H stretch2850-3000

This table summarizes the principal IR absorption bands anticipated for the compound, linking them to specific functional groups and vibrational modes.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental for separating this compound from reaction precursors, byproducts, and degradation products, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of non-volatile organic compounds like substituted benzoic acids. ekb.eg A Reverse-Phase HPLC (RP-HPLC) method is typically employed, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture. cdc.gov

In a typical RP-HPLC analysis, a gradient elution program is used, starting with a higher polarity mobile phase (e.g., water with an acidic modifier like formic or trifluoroacetic acid) and gradually increasing the proportion of a less polar organic solvent (e.g., acetonitrile (B52724) or methanol). This allows for the separation of compounds with a wide range of polarities. Detection is commonly performed using a UV-Vis detector set to a wavelength where the aromatic ring of the benzoic acid derivative strongly absorbs light. The purity is determined by comparing the peak area of the main compound to the total area of all observed peaks. ekb.eg

Table 3: Representative HPLC Method Parameters
ParameterCondition
ColumnC18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient5% B to 95% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Column Temperature30 °C

This table outlines a standard set of starting conditions for developing an HPLC method for the purity analysis of this compound.

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically <2 µm). This results in significantly higher resolution, greater sensitivity, and much faster analysis times. A separation that might take 20-30 minutes on an HPLC system can often be completed in under 5 minutes using UPLC. ekb.eg This high-throughput capability makes UPLC ideal for reaction monitoring, quality control, and screening large numbers of samples. The method parameters are adapted from HPLC, typically involving higher flow rates and faster gradients. cdc.gov

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of carboxylic acids by Gas Chromatography (GC) is often problematic due to their low volatility, high polarity, and tendency to adsorb onto the GC column, leading to poor peak shape and inaccurate quantification. To overcome these limitations, this compound must first be converted into a more volatile and thermally stable derivative. A common approach is silylation, where the acidic proton of the carboxyl group is replaced with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. thermofisher.com This process, detailed further in section 6.3, creates a silyl ester that is amenable to GC analysis.

Advanced Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For this compound, derivatization can be employed to enhance volatility for GC analysis or to improve detectability in liquid chromatography.

One of the most common derivatization strategies for GC analysis is silylation. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the carboxylic acid into its corresponding trimethylsilyl ester. This derivative is significantly more volatile and less polar, allowing for excellent separation and detection using a standard GC-FID (Flame Ionization Detector) or GC-MS (Mass Spectrometry) system. thermofisher.com

For HPLC, derivatization can be used to introduce a chromophore or fluorophore into the molecule, thereby enhancing its response to UV or fluorescence detectors. This is particularly useful for trace-level analysis. For example, the carboxylic acid can be converted into an amide by reacting it with a fluorescently tagged amine in the presence of a coupling agent. rsc.org This strategy dramatically lowers the limit of detection compared to direct UV analysis of the underivatized acid.

Future Research Directions and Emerging Paradigms for 5 Fluoro 4 Methoxy 2 Methylbenzoic Acid

Exploration of Sustainable and Green Chemistry Synthetic Routes

The future synthesis of 5-Fluoro-4-methoxy-2-methylbenzoic acid will likely prioritize methods that align with the principles of green chemistry, aiming to reduce environmental impact and enhance safety. Traditional multi-step syntheses of substituted benzoic acids often rely on hazardous reagents and generate significant waste. Future research will focus on developing more benign and efficient alternatives.

Key areas of exploration will include:

Catalytic C-H Functionalization: Direct, late-stage functionalization of a simpler benzoic acid precursor using catalytic methods would be a highly atom-economical approach. Research could target the development of selective catalysts for the ortho-methylation, meta-fluorination, and para-methoxylation of a benzoic acid core, potentially reducing the number of synthetic steps.

Use of Greener Solvents: Investigations will likely move away from chlorinated solvents towards more sustainable options like water, supercritical CO2, or bio-based solvents. The development of catalytic systems that are effective in these media will be crucial.

Renewable Feedstocks: A long-term goal would be to devise synthetic pathways that start from renewable bio-based platform molecules, rather than petroleum-derived precursors.

Energy Efficiency: Exploring synthetic methods that proceed under milder conditions, such as lower temperatures and pressures, perhaps aided by microwave or ultrasonic irradiation, will contribute to a more sustainable process.

Table 1: Hypothetical Comparison of Traditional vs. Green Synthetic Routes for this compound
ParameterTraditional Route (Illustrative)Potential Green Route (Hypothetical)
Starting MaterialsPetroleum-based, multi-functionalized aromaticsSimpler, potentially bio-derived precursors
SolventsChlorinated solvents (e.g., Dichloromethane)Water, Ethanol (B145695), or solvent-free (mechanochemistry)
ReagentsStoichiometric, potentially hazardous reagentsCatalytic systems, recyclable catalysts
Number of StepsMultiple steps involving protection/deprotectionFewer steps via direct C-H functionalization
Atom EconomyLowHigh
E-Factor (Waste/Product Ratio)HighLow

Investigation of Novel Reactivity under Non-Conventional Conditions

Exploring the reactivity of this compound under non-conventional conditions could unlock new synthetic pathways and applications. These methods can provide unique activation modes that are not accessible through traditional thermal heating.

Photocatalysis: The use of visible-light photoredox catalysis could enable novel transformations. mdpi.comresearchgate.net For instance, the carboxylic acid group could be used as a directing group or a reactive handle for decarboxylative coupling reactions, allowing the introduction of new functionalities at its position. The fluorinated aromatic ring is also a site for potential photocatalytic reactions, given the unique reactivity of such motifs. mdpi.comresearchgate.net Research in this area could lead to the synthesis of novel derivatives with unique electronic properties.

Mechanochemistry: This solvent-free technique, which uses mechanical force (e.g., ball milling) to induce chemical reactions, is a cornerstone of green chemistry. rsc.orgresearchgate.netnih.govresearchgate.netnih.gov Investigating the mechanochemical synthesis of derivatives of this compound, such as amides or esters, could lead to highly efficient, waste-free processes. Furthermore, mechanochemistry can sometimes lead to the formation of products or polymorphs that are not accessible from solution-phase reactions. nih.gov

Electrosynthesis: Electrochemical methods offer a reagent-free way to perform redox reactions, using electricity as a "clean" reagent. The reactivity of the benzoic acid derivative under anodic oxidation or cathodic reduction could be explored to generate reactive intermediates for subsequent coupling or functionalization reactions.

Development of Predictive Computational Models for Structure-Activity Relationships

Computational chemistry offers powerful tools to predict the properties of molecules and to guide the design of new compounds with desired activities. longdom.org For this compound, developing predictive models could significantly accelerate the discovery of its potential applications.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a statistical approach to link the structural or physicochemical properties of a series of compounds to their biological activity or other properties. dergipark.org.trnih.gov A future research direction would be to synthesize a library of derivatives of this compound, test them for a specific activity (e.g., herbicidal or antifungal), and then develop QSAR models. nih.govnih.gov These models could predict the activity of unsynthesized derivatives, thereby prioritizing synthetic efforts. dergipark.org.tr

Molecular Docking: If a biological target is hypothesized or identified, molecular docking studies could be used to predict the binding mode and affinity of this compound and its derivatives. researchgate.net This would be particularly relevant in drug discovery or agrochemical research to understand the molecular basis of action and to design more potent analogues. nih.gov

DFT Calculations: Density Functional Theory (DFT) can be used to calculate a wide range of molecular properties, such as electronic structure, reactivity descriptors, and spectroscopic signatures. nih.gov These calculations can provide fundamental insights into the molecule's reactivity and guide the exploration of its chemical space. For example, DFT can help predict which sites on the molecule are most susceptible to nucleophilic or electrophilic attack. nih.gov

Table 2: Potential Descriptors for a QSAR Study of this compound Derivatives
Descriptor ClassExamplesInformation Provided
ElectronicPartial charges, Dipole moment, HOMO/LUMO energiesDescribes electronic distribution and reactivity
StericMolecular volume, Surface area, Molar refractivityDescribes the size and shape of the molecule
HydrophobicityLogP (partition coefficient)Describes the molecule's affinity for nonpolar environments
TopologicalConnectivity indices, Shape indicesNumerical representation of molecular structure

Identification of Undiscovered Applications in Interdisciplinary Fields

The unique combination of functional groups in this compound suggests potential applications beyond its role as a simple chemical intermediate. The presence of fluorine can enhance properties like thermal stability, lipophilicity, and metabolic stability. lookchem.com

Materials Science: Fluorinated benzoic acids have been investigated for their use in liquid crystals and polymers. lookchem.comtandfonline.com Future research could explore the incorporation of this compound as a monomer or an additive in advanced polymers to impart specific properties such as hydrophobicity, thermal resistance, or altered dielectric properties. chemimpex.com

Agrochemicals: Substituted benzoic acids are a well-known class of herbicides (e.g., Dicamba). nih.gov The specific substitution pattern of this compound could be explored for novel herbicidal or fungicidal activity. ontosight.aichemimpex.com Its derivatives could be synthesized and screened for their biological effects on various plant and fungal species.

Pharmaceuticals and Medicinal Chemistry: While this article excludes dosage and safety information, a key research direction is the use of this compound as a scaffold in medicinal chemistry. The fluorine and methoxy (B1213986) groups can modulate the pharmacokinetic and pharmacodynamic properties of a potential drug molecule. lookchem.com It could serve as a building block for the synthesis of new classes of compounds to be tested for various therapeutic targets. chemimpex.com

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The convergence of chemical synthesis with robotics and data science is creating new paradigms for accelerated discovery. wikipedia.org Applying these technologies to this compound could rapidly expand the understanding and application of this compound and its derivatives.

Automated Synthesis: Automated platforms can be used to synthesize libraries of derivatives of this compound with high speed and reproducibility. sigmaaldrich.com For example, by varying the reactants that couple with the carboxylic acid group (e.g., a diverse set of amines to form amides), a large library of compounds can be generated with minimal manual intervention.

High-Throughput Experimentation (HTE): Once a library of derivatives is synthesized, HTE platforms can be used to rapidly screen them for desired properties. chemspeed.com This could involve screening for catalytic activity, biological activity in cell-based assays, or specific physical properties relevant to materials science.

AI-Driven Discovery: The large datasets generated from automated synthesis and HTE can be used to train machine learning algorithms. numberanalytics.com These algorithms could then predict the properties of new, virtual derivatives and suggest the most promising candidates for synthesis, creating a closed-loop, autonomous discovery cycle. This approach would dramatically accelerate the process of finding new applications for the this compound scaffold.

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